1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanone 1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20121211
InChI: InChI=1S/C11H9F3O/c12-11(13,14)10(15)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2
SMILES:
Molecular Formula: C11H9F3O
Molecular Weight: 214.18 g/mol

1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanone

CAS No.:

Cat. No.: VC20121211

Molecular Formula: C11H9F3O

Molecular Weight: 214.18 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanone -

Specification

Molecular Formula C11H9F3O
Molecular Weight 214.18 g/mol
IUPAC Name 1-(4-cyclopropylphenyl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C11H9F3O/c12-11(13,14)10(15)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2
Standard InChI Key NYXXBBDLZIUESI-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=CC=C(C=C2)C(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Key Characteristics

1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanone (C₁₂H₁₀F₃O) consists of a phenyl ring substituted with a cyclopropyl group at the para position and a trifluoroacetyl group (-COCF₃) at the adjacent position. The cyclopropyl ring introduces significant steric strain and electronic effects due to its non-planar geometry and sp³-hybridized carbon atoms. The trifluoromethyl group enhances electron-withdrawing properties, increasing the compound’s stability against nucleophilic attack and oxidation .

Comparative Analysis with Structural Analogs

A comparative analysis of similar trifluoroethanone derivatives highlights the unique role of the cyclopropyl substituent. For example:

CompoundMolecular FormulaKey Features
1-(4-Chlorophenyl)-2,2,2-trifluoroethanoneC₈H₄ClF₃OChlorine substituent enhances electrophilicity but reduces steric bulk .
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanoneC₈H₂Cl₂F₄OMultiple halogens increase polarity and potential bioactivity .
1-(4-Bromophenyl)-2,2,2-trifluoroethanoneC₈H₄BrF₃OBromine improves cross-coupling reactivity in synthetic applications .

The cyclopropyl group in 1-(4-cyclopropylphenyl)-2,2,2-trifluoroethanone distinctively modulates electronic density via hyperconjugation while imposing steric constraints that influence reaction pathways .

Synthetic Methodologies

Key Reaction Pathways

The synthesis of 1-(4-cyclopropylphenyl)-2,2,2-trifluoroethanone can be inferred from analogous procedures for chlorophenyl and bromophenyl derivatives. A modified approach based on CN105777508A involves three stages :

  • Condensation Reaction:
    4-Cyclopropylphenylacetonitrile reacts with cyclopropyl methyl ketone in the presence of a strong base (e.g., NaNH₂) and a phase-transfer catalyst (e.g., tetrabutylammonium chloride) in xylene at 20–60°C. This step forms an intermediate nitrile compound through nucleophilic addition.

  • Reduction:
    The nitrile intermediate is reduced using magnesium powder in methanol or t-butanol at 20–44°C, facilitated by catalysts such as NaI or KI. This step yields a secondary alcohol intermediate.

  • Oxidation:
    The alcohol intermediate is oxidized under aerobic conditions using a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) and a base (e.g., sodium ethoxide) at 60–120°C. This final step generates the trifluoroethanone product with reported yields exceeding 68% in analogous reactions .

Optimization Strategies

  • Catalyst Selection: Tetrabutylammonium chloride improves reaction efficiency by enhancing interfacial contact in multiphase systems .

  • Solvent Effects: Aromatic solvents like xylene minimize side reactions by stabilizing intermediates through π-π interactions .

  • Temperature Control: Lower temperatures (20–60°C) reduce tar formation and improve purity, as demonstrated in the synthesis of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone .

Physicochemical Properties and Spectroscopic Characterization

Spectral Data Inferences

While direct spectroscopic data for 1-(4-cyclopropylphenyl)-2,2,2-trifluoroethanone is unavailable, comparisons with bromophenyl analogs provide predictive insights:

  • ¹⁹F NMR: A singlet near δ -80 ppm is expected for the CF₃ group, consistent with trifluoroacetyl derivatives .

  • ¹H NMR: The cyclopropyl protons resonate as a multiplet between δ 0.5–1.5 ppm, while aromatic protons appear as a doublet near δ 7.3–7.8 ppm .

  • IR Spectroscopy: Strong absorption bands at ~1,680 cm⁻¹ (C=O stretch) and ~1,120 cm⁻¹ (C-F stretch) confirm the trifluoroacetyl group .

Thermal and Solubility Properties

  • Thermal Stability: The trifluoromethyl group enhances thermal stability, with decomposition temperatures likely exceeding 250°C, similar to 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and low solubility in water due to the hydrophobic cyclopropyl and CF₃ groups .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Trifluoroethanone derivatives are key intermediates in antiparasitic agents. For example, 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone is a precursor to sarolaner, a veterinary acaricide . The cyclopropyl group in 1-(4-cyclopropylphenyl)-2,2,2-trifluoroethanone could enhance blood-brain barrier penetration in CNS-targeted drugs.

Agrochemical Development

Fluorinated ketones improve the photostability and bioavailability of herbicides. The compound’s lipophilicity, augmented by the cyclopropyl group, may optimize soil adhesion and rainfastness .

Material Science

The rigid cyclopropyl ring could impart dimensional stability to polymers, while the CF₃ group enhances flame resistance. Potential uses include coatings for electronic components .

Challenges and Future Directions

Synthetic Scalability

Current methods require optimization for industrial-scale production. Continuous-flow reactors could mitigate exothermic risks during the oxidation step .

Unexplored Biological Activity

The compound’s bioactivity remains unstudied. In silico docking studies could identify potential targets in infectious diseases or oncology.

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